![molecular formula C11H10N4S B12532032 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- CAS No. 723740-94-1](/img/structure/B12532032.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-
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Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- is a heterocyclic compound that has garnered significant interest due to its diverse applications in medicinal chemistry, pharmacology, and material sciences. This compound is part of the broader class of triazolopyrimidines, which are known for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- can be achieved through various methods. One notable method involves the use of dicationic molten salts as catalysts. For instance, a study documented the synthesis of triazolopyrimidine derivatives using a tropine-based dicationic molten salt. The reaction conditions typically involve solvent-free environments or the use of ethanol as a green solvent, with reaction times ranging from 15 to 70 minutes and yields between 90% to 98% .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyrimidines. This method involves the use of enaminonitriles and benzohydrazides, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of 1,2,4-triazolo[4,3-a]pyrimidine can inhibit various cancer cell lines by targeting specific kinases. For instance, studies have shown that modifications to the triazole ring enhance potency against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory pathways. This application is particularly relevant in the treatment of chronic inflammatory diseases.
Agricultural Applications
- Pesticidal Activity :
- The thienyl substitution on the triazolo-pyrimidine scaffold enhances its efficacy as a pesticide. Experimental data suggest that these compounds can disrupt pest metabolism and growth, making them suitable candidates for agricultural applications.
Material Science Applications
- Polymer Chemistry :
- The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored for applications in coatings and composites.
Case Study 1: Anticancer Screening
A focused screening of over 3,000 compounds led to the identification of several triazolo-pyrimidine derivatives with low micromolar IC₅₀ values against CDK-2. Further structure-activity relationship (SAR) studies refined these compounds to enhance their selectivity and potency against other kinases like GSK-3β .
Compound | IC₅₀ (μM) | Target Kinase |
---|---|---|
Compound A | 0.5 | CDK-2 |
Compound B | 0.7 | GSK-3β |
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine exhibited minimum inhibitory concentrations (MIC) as low as 0.21 μM against pathogenic bacteria .
Pathogen | MIC (μM) | Compound Tested |
---|---|---|
E. coli | 0.21 | Compound X |
P. aeruginosa | 0.25 | Compound Y |
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: An important intermediate for triazolopyrimidine derivatives.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition properties, making it a potential anticancer agent.
Uniqueness
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)- stands out due to its unique structural features, which confer specific biological activities and chemical properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its significance in scientific research and industry.
Biological Activity
1,2,4-Triazolo[4,3-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 5,7-dimethyl-3-(2-thienyl)-1,2,4-triazolo[4,3-a]pyrimidine is notable for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C10H10N4S with a molecular weight of approximately 218.28 g/mol. Its structure features a triazolo-pyrimidine core fused with a thienyl group, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various triazolo[4,3-a]pyrimidine derivatives. For instance:
- Synthesis and Evaluation : A series of triazolo[4,3-a]pyrimidines were synthesized and evaluated for their antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. Compounds derived from this class exhibited IC50 values ranging from 17.83 μM to 19.73 μM, indicating significant potency compared to the standard chemotherapy drug Cisplatin .
Antimicrobial Activity
Triazolo[4,3-a]pyrimidines have also demonstrated antimicrobial properties. The incorporation of various substituents has been shown to enhance their efficacy against bacterial strains.
- Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial DNA synthesis and function. Studies indicate that modifications at the thienyl position can significantly affect the potency against specific pathogens .
Anti-inflammatory Properties
In addition to their anticancer and antimicrobial activities, some derivatives exhibit anti-inflammatory effects:
- In Vitro Studies : Compounds have been tested for their ability to inhibit pro-inflammatory cytokines in cell-based assays. Results showed that certain triazolo-pyrimidines effectively reduced inflammation markers, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Properties
CAS No. |
723740-94-1 |
---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5,7-dimethyl-3-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C11H10N4S/c1-7-6-8(2)15-10(9-4-3-5-16-9)13-14-11(15)12-7/h3-6H,1-2H3 |
InChI Key |
HTNJHRWPXYVIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC=CS3)C |
Origin of Product |
United States |
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